

A Comprehensive Technical Guide to 2-[2-(4-chlorophenyl)acetyl]benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-((4-Chlorophenyl)acetyl)benzoic acid

Cat. No.: B195396

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(4-chlorophenyl)acetyl]benzoic acid, a notable organic compound, holds significance in the pharmaceutical landscape, primarily as a known impurity of the antihistamine drug, Azelastine. [1][2] Its presence in Azelastine formulations necessitates rigorous analytical monitoring to ensure the safety and efficacy of the final drug product.[3] Beyond its role as an impurity, this compound is also explored in medicinal chemistry for its potential as an anti-inflammatory agent, owing to its structural features that include a benzoic acid moiety and a 4-chlorophenyl group.[4] This guide provides an in-depth overview of its chemical properties, synthesis, analytical determination, and potential biological relevance.

The internationally recognized IUPAC name for this compound is 2-[2-(4-chlorophenyl)acetyl]benzoic acid.[5][6]

Physicochemical and Spectroscopic Data

The fundamental properties of 2-[2-(4-chlorophenyl)acetyl]benzoic acid are summarized below. These data are crucial for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties

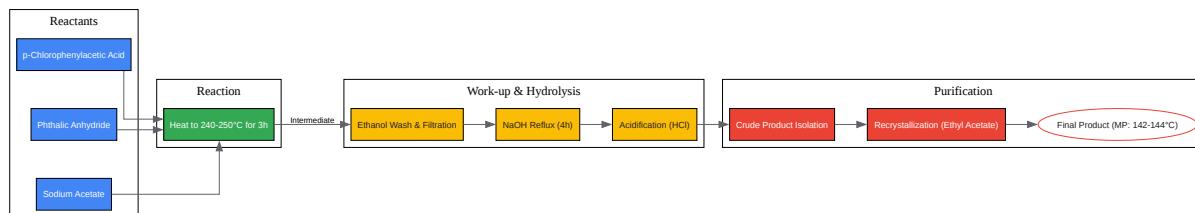
Property	Value	Source(s)
IUPAC Name	2-[2-(4-chlorophenyl)acetyl]benzoic acid	[5] [6]
CAS Number	53242-76-5	[1] [2] [4] [7]
Molecular Formula	C ₁₅ H ₁₁ ClO ₃	[1] [2] [4] [6] [7]
Molecular Weight	274.70 g/mol	[1] [6] [7]
Appearance	White to off-white crystalline solid/powder	[4]
Melting Point	142-144 °C	[5]
Boiling Point	456.8 °C at 760 mmHg	[5] [7]
Flash Point	230.1 °C	[5] [7]
Density	1.332 g/cm ³	[5]
Solubility	Generally soluble in organic solvents; limited solubility in water	[4]
Synonyms	2-((4-Chlorophenyl)acetyl)benzoic acid, Azelastine EP Impurity C, Chlorophenylacetylbenzoic Acid	[4] [8]

Table 2: Spectroscopic Data

Technique	Data	Source(s)
¹³ C-NMR (100 MHz, DMSO-d ₆)	δ (ppm): 24.8 (t), 32.0 (t), 33.0 (t), 37.1 (t), 46.8 (q), 53.6 (t), 55.3 (d), 58.3 (t), 125.2 (d), 126.6 (d), 127.3 (s), 128.0 (s), 128.4 (d), 130.6 (d), 131.1 (s), 133.2 (d), 137.0 (s), 144.5 (s), 157.2 (s)	[5]
Infrared (IR) (KBr)	ν (cm ⁻¹): 3441, 2962, 2931, 2846, 2789, 1636, 1588, 1493, 1350, 1334, 775	[5]

Experimental Protocols

The synthesis and analytical determination of 2-[2-(4-chlorophenyl)acetyl]benzoic acid are critical for its use as a reference standard and for quality control in pharmaceutical manufacturing.


Synthesis Protocols

Several methods for the synthesis of 2-[2-(4-chlorophenyl)acetyl]benzoic acid have been reported. A common approach involves the reaction of p-chlorophenylacetic acid with phthalic anhydride.

Protocol 1: Synthesis from p-Chlorophenylacetic Acid and Phthalic Anhydride[5]

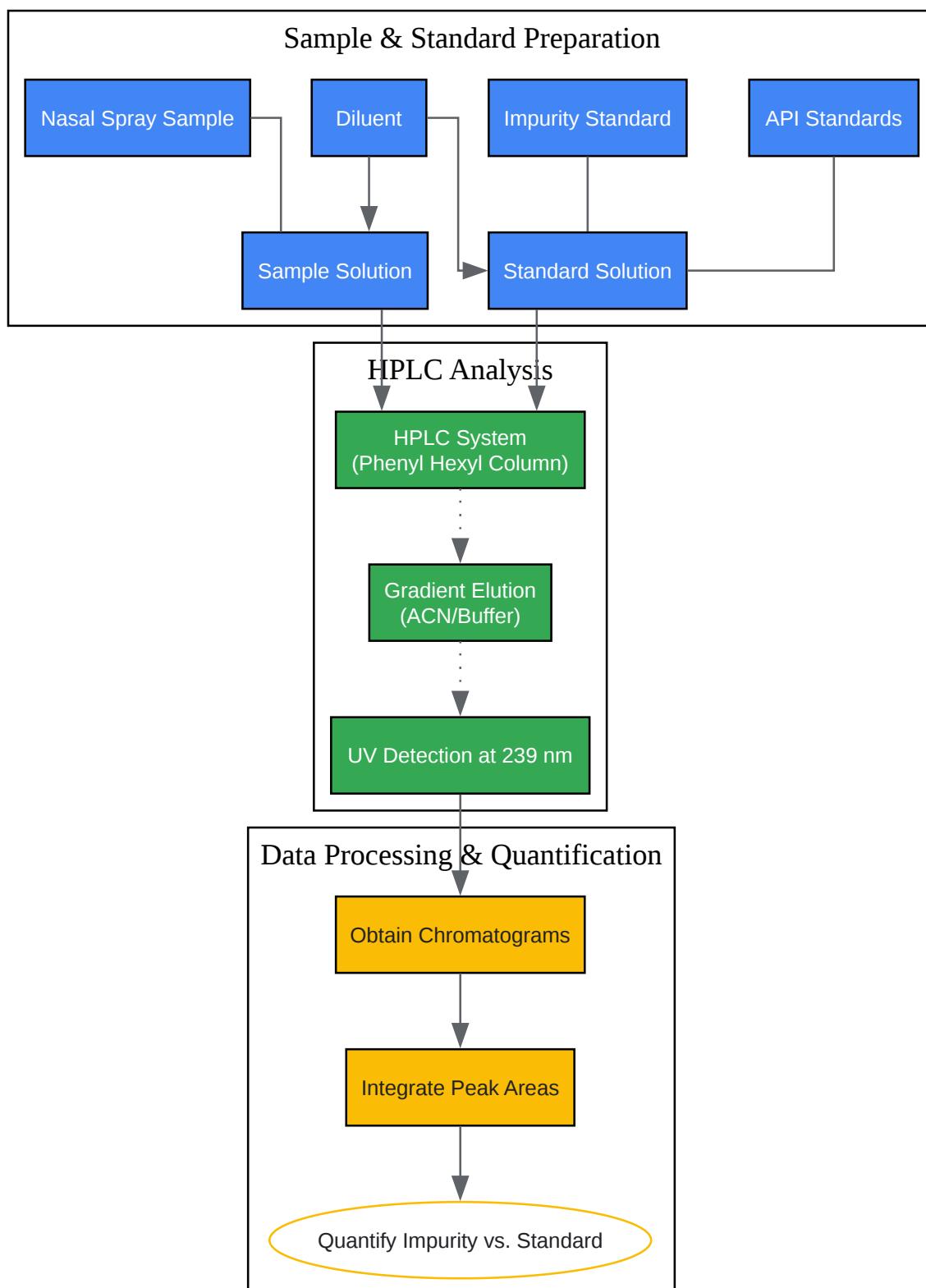
- Reaction Setup: In a reaction kettle, combine p-chlorophenylacetic acid, phthalic anhydride, and freshly melted sodium acetate in appropriate molar ratios.
- Heating: Rapidly heat the mixture to approximately 250 °C while continuously stirring.
- Reaction Maintenance: Maintain the reaction temperature at 240-250 °C for 3 hours. Water generated during the reaction is removed.
- Work-up:

- Transfer the hot reaction mixture to an open, heat-resistant container.
- Cool the mixture while stirring and add cold absolute ethanol.
- Heat the mixture to dissolve the solid as much as possible, then cool and filter.
- Wash the filter cake with absolute ethanol, filter again, and dry the solid.
- Hydrolysis:
 - Dissolve the dried solid in an aqueous sodium hydroxide solution.
 - Stir the mixture under reflux conditions for 4 hours.
 - Cool the solution, dilute with water, and acidify to a pH of 2-3 with 20% hydrochloric acid.
- Purification:
 - A solid or oily precipitate will form. Filter and dry the crude product.
 - Dissolve the crude product in acetone and filter off any insoluble material.
 - Evaporate the acetone.
 - Recrystallize the residue from ethyl acetate to obtain the final product.
 - The expected melting point of the purified product is 142-144 °C, with a reported yield of 80%.^[5]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 2-[2-(4-chlorophenyl)acetyl]benzoic acid.

Analytical Methodology


As a known impurity in Azelastine nasal spray, a validated stability-indicating HPLC method is crucial for its quantification.

Protocol 2: Impurity Profiling by HPLC^{[9][10]}

This protocol is for the simultaneous determination of Azelastine HCl, Fluticasone Propionate, and their impurities, including 2-[2-(4-chlorophenyl)acetyl]benzoic acid.

- Chromatographic System:
 - HPLC System: A standard HPLC system with a UV/PDA detector.
 - Column: Bakerbond phenyl hexyl, 250 x 4.6 mm, 5 µm particle size.^[9]
 - Flow Rate: 1.0 mL/min.^{[9][10]}
 - Detection Wavelength: 239 nm.^[9]

- Elution Mode: Gradient elution.[9][10]
- Reagents:
 - Mobile Phase A: A mixture of octane sulfonic acid sodium salt and trifluoroacetic acid in water.[9]
 - Mobile Phase B: Acetonitrile.[9][10]
- Method Validation Parameters:
 - Specificity: The method should be able to resolve the impurity from the active pharmaceutical ingredients (APIs) and other impurities.
 - Linearity: A correlation coefficient of ≥ 0.999 is expected from the Limit of Quantitation (LOQ) to 150% of the standard concentration.[9]
 - Accuracy: Recovery should be within the range of 90-110%. [9]
 - Limits of Detection (LOD) and Quantitation (LOQ): These should be established to ensure the method's sensitivity.
- Procedure:
 - Prepare standard solutions of 2-[2-(4-chlorophenyl)acetyl]benzoic acid and the APIs.
 - Prepare the sample solution from the Azelastine nasal spray product.
 - Inject the solutions into the HPLC system and record the chromatograms.
 - Quantify the amount of the impurity based on the peak area response compared to the standard.

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical determination of 2-[2-(4-chlorophenyl)acetyl]benzoic acid as an impurity.

Biological Activity and Potential Applications

While primarily documented as a pharmaceutical impurity, 2-[2-(4-chlorophenyl)acetyl]benzoic acid has been noted for its potential as an anti-inflammatory agent.^[4] This is attributed to its structural similarity to other compounds known to inhibit enzymes involved in inflammatory pathways. The presence of the 4-chlorophenyl group is suggested to enhance its biological activity.^[4]

However, detailed studies on its specific mechanism of action or its effects on signaling pathways are not extensively available in the reviewed literature. The anti-inflammatory activity of structurally related compounds, such as benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), has been studied, but these findings cannot be directly extrapolated.^[11] Further research is warranted to fully elucidate the therapeutic potential and the specific biological targets of 2-[2-(4-chlorophenyl)acetyl]benzoic acid.

At present, no specific signaling pathways have been identified for this compound. Its primary role in drug development remains that of a process-related impurity that must be controlled to ensure the quality of Azelastine-containing products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride | Scity [scity.org]
- 4. CAS 53242-76-5: 2-[2-(4-Chlorophenyl)acetyl]benzoic acid [cymitquimica.com]
- 5. echemi.com [echemi.com]

- 6. 2-((4-Chlorophenyl)acetyl)benzoic acid | C15H11ClO3 | CID 104451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-Chlorophenyl-acetyl)benzoic acid | 53242-76-5 | FC151136 [biosynth.com]
- 8. Azelastine EP Impurity C | 53242-76-5 | SynZeal [synzeal.com]
- 9. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-[2-(4-chlorophenyl)acetyl]benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195396#2-4-chlorophenyl-acetyl-benzoic-acid-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

